molecular formula C12H14N2O6 B14433292 4-(Azetidin-3-yloxy)benzamide;oxalic acid CAS No. 82622-47-7

4-(Azetidin-3-yloxy)benzamide;oxalic acid

Cat. No.: B14433292
CAS No.: 82622-47-7
M. Wt: 282.25 g/mol
InChI Key: JLEMJCTWSQAPBP-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)benzamide;oxalic acid is a chemical compound with the molecular formula C12H14N2O6. It is known for its unique structure, which includes an azetidine ring and a benzamide group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yloxy)benzamide typically involves the reaction of azetidine derivatives with benzamide under specific conditions. One common method includes the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production of 4-(Azetidin-3-yloxy)benzamide;oxalic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(Azetidin-3-yloxy)benzamide;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The azetidine ring and benzamide group play crucial roles in its biological activities. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidin-3-yloxy)benzoic acid
  • 4-(Azetidin-3-yloxy)benzylamine
  • 4-(Azetidin-3-yloxy)benzyl alcohol

Uniqueness

4-(Azetidin-3-yloxy)benzamide;oxalic acid is unique due to its combination of an azetidine ring and a benzamide group, which imparts distinct chemical and biological properties.

Properties

CAS No.

82622-47-7

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

4-(azetidin-3-yloxy)benzamide;oxalic acid

InChI

InChI=1S/C10H12N2O2.C2H2O4/c11-10(13)7-1-3-8(4-2-7)14-9-5-12-6-9;3-1(4)2(5)6/h1-4,9,12H,5-6H2,(H2,11,13);(H,3,4)(H,5,6)

InChI Key

JLEMJCTWSQAPBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C(=O)N.C(=O)(C(=O)O)O

Origin of Product

United States

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